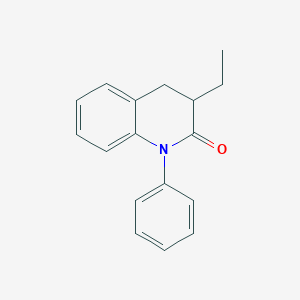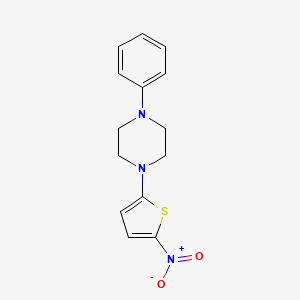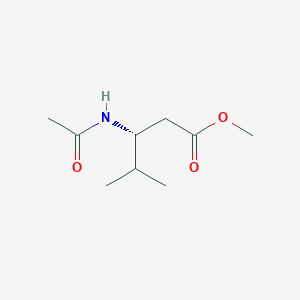![molecular formula C14H14N4O B14224861 n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide CAS No. 827318-23-0](/img/structure/B14224861.png)
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide: is a compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The presence of these two rings in a single molecule makes it a subject of interest in medicinal chemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide typically involves the condensation of pyrazole-4-carbaldehydes with indole derivatives. One common method includes the use of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This method is advantageous due to its straightforward approach and good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of mild reaction conditions are often emphasized to ensure scalability and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in alcohols or amines.
Aplicaciones Científicas De Investigación
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The pyrazole and indole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles
- N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines
- 4-(1H-Imidazol-1-yl)phenol
Uniqueness
n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide is unique due to the combination of pyrazole and indole rings, which are both known for their diverse biological activities. This dual presence enhances its potential as a multifunctional bioactive compound, making it a valuable target for further research and development.
Propiedades
Número CAS |
827318-23-0 |
|---|---|
Fórmula molecular |
C14H14N4O |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]propanamide |
InChI |
InChI=1S/C14H14N4O/c1-2-14(19)18-12-5-3-4-11-10(12)6-13(17-11)9-7-15-16-8-9/h3-8,17H,2H2,1H3,(H,15,16)(H,18,19) |
Clave InChI |
BEVFADQAVXTRCI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC=CC2=C1C=C(N2)C3=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)
![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)
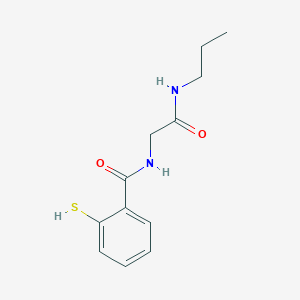
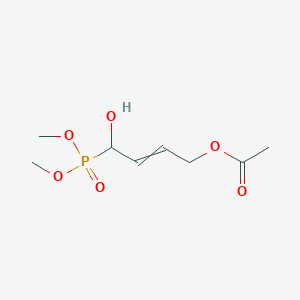
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)


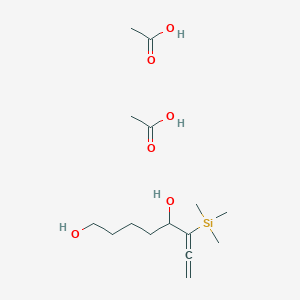
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
